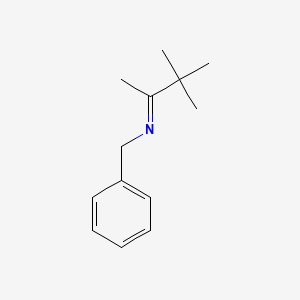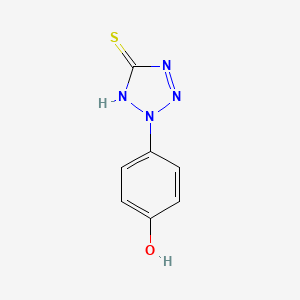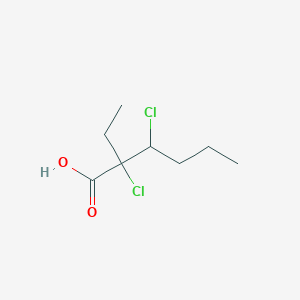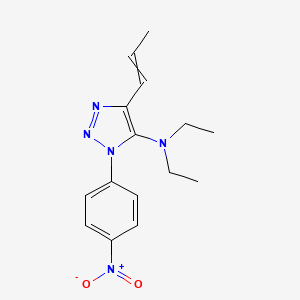
1-Ethylpiperidin-4-yl (3-hydroxyphenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethylpiperidin-4-yl (3-hydroxyphenyl)carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a piperidine ring substituted with an ethyl group and a hydroxyphenyl carbamate moiety
Méthodes De Préparation
The synthesis of 1-Ethylpiperidin-4-yl (3-hydroxyphenyl)carbamate can be achieved through several synthetic routes. One common method involves the reaction of 1-ethylpiperidine with 3-hydroxyphenyl isocyanate under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or toluene, and may require a catalyst to proceed efficiently .
Industrial production methods for carbamates often involve the use of carbamoyl chlorides or isocyanates as intermediates. These intermediates react with phenols or alcohols to form the desired carbamate products. The process may involve multiple steps, including purification and isolation of the final product .
Analyse Des Réactions Chimiques
1-Ethylpiperidin-4-yl (3-hydroxyphenyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or hydroxides. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can convert the carbamate group into amines or alcohols. Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can occur at the carbamate or piperidine ring, leading to the formation of various derivatives.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxy derivatives, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
1-Ethylpiperidin-4-yl (3-hydroxyphenyl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties. It may also serve as a ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent. It may have applications in the development of drugs targeting specific enzymes or receptors.
Industry: In industrial settings, it can be used in the production of polymers, coatings, and other materials
Mécanisme D'action
The mechanism of action of 1-Ethylpiperidin-4-yl (3-hydroxyphenyl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The carbamate group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can disrupt biochemical pathways and lead to various biological effects. The piperidine ring may also contribute to the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
1-Ethylpiperidin-4-yl (3-hydroxyphenyl)carbamate can be compared with other similar compounds, such as:
- tert-Butyl (4-(piperidin-4-yloxy)phenyl)carbamate
- tert-Butyl N-[3-(piperidin-4-yloxy)phenyl]carbamate
- tert-Butyl (4-(piperidin-1-yl)phenyl)carbamate
- tert-Butyl 4-(3-aminophenoxy)piperidine-1-carboxylate
- tert-Butyl N-(3-hydroxyphenyl)-N-propylcarbamate
- tert-Butyl N-butyl-N-(3-hydroxyphenyl)carbamate
These compounds share structural similarities with this compound but differ in their substituents and functional groups. The unique combination of the ethyl group and hydroxyphenyl carbamate moiety in this compound contributes to its distinct chemical and biological properties.
Propriétés
Numéro CAS |
95041-67-1 |
|---|---|
Formule moléculaire |
C14H20N2O3 |
Poids moléculaire |
264.32 g/mol |
Nom IUPAC |
(1-ethylpiperidin-4-yl) N-(3-hydroxyphenyl)carbamate |
InChI |
InChI=1S/C14H20N2O3/c1-2-16-8-6-13(7-9-16)19-14(18)15-11-4-3-5-12(17)10-11/h3-5,10,13,17H,2,6-9H2,1H3,(H,15,18) |
Clé InChI |
FYASNXJYGOPKLX-UHFFFAOYSA-N |
SMILES canonique |
CCN1CCC(CC1)OC(=O)NC2=CC(=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Methoxyphenyl 4-[(5-bromopentanoyl)oxy]benzoate](/img/structure/B14346396.png)
![3-(Methylsulfanyl)-5,6,7,8-tetrahydropyrido[2,3-c]pyridazine](/img/structure/B14346397.png)


![Formic acid;[7-(hydroxymethyl)-2-bicyclo[2.2.1]heptanyl] formate](/img/structure/B14346419.png)
![9,10-Diazadispiro[3.0.3~5~.3~4~]undecane](/img/structure/B14346423.png)
![1-[2-(3,3-Dimethylazetidin-1-yl)ethyl]imidazolidin-2-one](/img/structure/B14346425.png)




![1-[4-(Diethylamino)phenyl]-2,6-dimethylpyridin-4(1H)-one](/img/structure/B14346461.png)
![N-[(E)-[2-bromo-4-(diethylamino)phenyl]methylideneamino]-N-phenylnaphthalen-1-amine](/img/structure/B14346470.png)
